molecular formula C16H12N2 B189498 4,6-Diphenylpyrimidine CAS No. 3977-48-8

4,6-Diphenylpyrimidine

Cat. No. B189498
CAS RN: 3977-48-8
M. Wt: 232.28 g/mol
InChI Key: BWRMZQGIDWILAU-UHFFFAOYSA-N
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Patent
US08853724B2

Procedure details

First, in a recovery flask equipped with a reflux pipe were put 5.02 g of 4,6-dichloropyrimidine, 8.29 g of phenylboronic acid, 7.19 g of sodium carbonate, 0.29 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 20 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was subjected to irradiation with microwaves (2.45 GHz, 100 W) for one hour to be heated. Here, in the flask were further put 2.08 g of phenylboronic acid, 1.79 g of sodium carbonate, 0.070 g of Pd(PPh3)2Cl2, 5 mL of water, and 5 mL of acetonitrile, and the mixed solution was subjected to irradiation with microwaves (2.45 GHz, 100 W) for one hour to be heated. After that, water was added to this solution and an organic layer was extracted with dichloromethane. The obtained extract was washed with water and dried with magnesium sulfate. After the drying, the solution was filtrated. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane as a developing solvent. As a result, a pyrimidine derivative Hdppm (yellow white powder, yield of 38%) was obtained. Note that for the microwave irradiation, a microwave synthesis system (Discovery, produced by CEM Corporation) was used. A synthesis scheme (B-1) of Step 1 is shown below.
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
8.29 g
Type
reactant
Reaction Step Five
Quantity
7.19 g
Type
reactant
Reaction Step Six
Quantity
2.08 g
Type
reactant
Reaction Step Seven
Quantity
1.79 g
Type
reactant
Reaction Step Eight
Quantity
0.29 g
Type
catalyst
Reaction Step Nine
Quantity
0.07 g
Type
catalyst
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
5 mL
Type
solvent
Reaction Step Twelve
Yield
38%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.O.C(#N)C>[C:9]1([C:2]2[CH:7]=[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[N:5]=[CH:4][N:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
8.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Six
Name
Quantity
7.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Seven
Name
Quantity
2.08 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Eight
Name
Quantity
1.79 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Nine
Name
Quantity
0.29 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Ten
Name
Quantity
0.07 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Twelve
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, in a recovery flask equipped with a reflux pipe
CUSTOM
Type
CUSTOM
Details
This reaction container was subjected to irradiation with microwaves (2.45 GHz, 100 W) for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to be heated
CUSTOM
Type
CUSTOM
Details
the mixed solution was subjected to irradiation with microwaves (2.45 GHz, 100 W) for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to be heated
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The obtained extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the drying, the solution was filtrated
DISTILLATION
Type
DISTILLATION
Details
The solvent of this solution was distilled off
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=NC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.